molecular formula C21H18BrNO2 B2867057 N-benzyl-4-bromo-N-(4-methoxyphenyl)benzamide CAS No. 338400-65-0

N-benzyl-4-bromo-N-(4-methoxyphenyl)benzamide

Cat. No.: B2867057
CAS No.: 338400-65-0
M. Wt: 396.284
InChI Key: HZLNZPMFZUXEIM-UHFFFAOYSA-N
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Description

N-Benzyl-4-bromo-N-(4-methoxyphenyl)benzamide (CAS 338400-65-0) is a synthetic small molecule with a molecular formula of C21H18BrNO2 and a molecular weight of 396.28 g/mol . This compound is a derivative of the N-benzyl-N-phenylbenzamide chemical class, which has been identified through phenotypic screening as a promising scaffold for antiparasitic research . This structural class has demonstrated significant research value in the study of Human African Trypanosomiasis (HAT), also known as Sleeping Sickness . Specifically, optimized analogues within this family have shown potent in vitro activity against Trypanosoma brucei , the protozoan parasite responsible for the disease . Key attributes of related compounds that make them valuable for infectious disease research include excellent in vitro potency and favorable drug-like properties, such as metabolic stability and the crucial ability to cross the blood-brain barrier, which is essential for targeting the late-stage of the disease . One closely related, highly potent analogue was reported to be orally bioavailable, achieve good plasma and brain exposure in mice, and demonstrated curative effects in an in vivo acute infection model . Researchers investigating novel therapeutic strategies for neglected tropical diseases may find this compound to be a critical tool. The benzamide core is a privileged structure in medicinal chemistry, present in compounds with a wide range of bioactivities, underscoring its utility as a versatile scaffold in drug discovery programs . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-4-bromo-N-(4-methoxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrNO2/c1-25-20-13-11-19(12-14-20)23(15-16-5-3-2-4-6-16)21(24)17-7-9-18(22)10-8-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZLNZPMFZUXEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-bromo-N-(4-methoxyphenyl)benzamide typically involves the reaction of 4-bromo-N-(4-methoxyphenyl)benzamide with benzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-bromo-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzamides.

    Oxidation Reactions: Products include quinones.

    Reduction Reactions: Products include amines.

Scientific Research Applications

N-benzyl-4-bromo-N-(4-methoxyphenyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-4-bromo-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Substituent Effects
  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methoxyphenyl group in the target compound is electron-donating, which may enhance solubility and influence binding interactions in biological systems. 4-Bromo-N-(4-methoxy-2-nitrophenyl)benzamide (4MNB) combines both methoxy and nitro groups, offering a balance of electronic effects. This dual substitution may optimize interactions in enzyme active sites compared to the target compound .
Halogen Substituents
  • The 4-bromo substituent in the target compound is shared with N-(4-bromophenyl)-3,4,5-trimethoxybenzamide (). Bromine’s polarizability facilitates halogen bonding, which can stabilize crystal packing (as seen in ’s crystallographic data) or enhance ligand-receptor interactions .
Enzyme Inhibition
  • PTP1B Inhibitors : Compounds such as (E)-4-(3-(4-Methoxyphenyl)-3-oxoprop-1-en-1-yl)-N-(4-(2-(4-methoxyphenyl)acetamido)phenyl)benzamide (Compound 28, ) exhibit anti-diabetic activity via protein tyrosine phosphatase 1B (PTP1B) inhibition. The 4-methoxyphenyl moiety in both Compound 28 and the target compound suggests a role in enhancing binding affinity through hydrophobic or π-π interactions .
Antitumor Activity
  • N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB) () demonstrates antitumor effects with lower toxicity than the reference drug SAHA. The target compound’s bromine atom may similarly improve metabolic stability or cytotoxicity, though this requires experimental validation .

Physicochemical Properties

A comparative analysis of melting points and synthetic yields reveals trends influenced by substituents:

Compound Name Substituents Melting Point (°C) Yield (%) Key Features
Target Compound N-Benzyl, 4-bromo, 4-methoxyphenyl Not reported Not reported Dual N-substitution, bromine
4-Bromo-N-(2-nitrophenyl)benzamide 2-Nitrophenyl Crystallized High Nitro group, halogen bonding
Compound 28 () 4-Methoxyphenyl, acryloyl 292–294 72 PTP1B inhibition
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide 3,4,5-Trimethoxy, 4-bromophenyl Not reported Not reported Enhanced solubility

Biological Activity

N-benzyl-4-bromo-N-(4-methoxyphenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a benzamide structure with a bromine atom and a methoxy group attached to the aromatic ring. The presence of these substituents enhances its biological interactions, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression and inflammation pathways, potentially leading to reduced tumor growth and inflammatory responses.
  • Receptor Binding : The bromine and methoxy groups contribute to the compound's binding affinity towards various receptors, including serotonin receptors, which are implicated in mood regulation and cancer biology .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Preliminary studies have shown:

  • Inhibition of Bacterial Growth : The compound has demonstrated effectiveness against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values comparable to established antibiotics .
  • Mechanism : Its antimicrobial effects may stem from the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies:

  • Cell Proliferation Inhibition : In vitro assays have shown that the compound can significantly reduce cell proliferation in various cancer cell lines, including breast and lung cancer models. For instance, it has been reported to induce apoptosis in MDA-MB-231 breast cancer cells by activating caspase pathways .
  • Selectivity : The compound exhibits selective toxicity towards cancer cells while sparing normal cells, which is crucial for reducing side effects during treatment .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound found that it inhibited the growth of Staphylococcus aureus with an MIC value of 12.5 µg/mL. This study highlighted the compound's potential as a lead for developing new antibiotics .

Study 2: Anticancer Mechanisms

In an experimental setup involving MDA-MB-231 cells, treatment with this compound resulted in a 50% reduction in cell viability at a concentration of 10 µM. Flow cytometry analysis revealed an increase in early apoptotic cells, indicating that the compound activates apoptotic pathways effectively .

Research Findings Summary Table

Biological ActivityTarget Pathogen/Cell LineMIC/IC50 ValueMechanism
AntimicrobialStaphylococcus aureus12.5 µg/mLCell wall synthesis disruption
AnticancerMDA-MB-231 (breast cancer)10 µMApoptosis induction via caspase activation

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